molecular formula C19H12O8S B1197754 Pyrogallol Red CAS No. 32638-88-3

Pyrogallol Red

Cat. No. B1197754
CAS RN: 32638-88-3
M. Wt: 400.4 g/mol
InChI Key: KUQNCHZOCSYKOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyrogallol Red and related materials often stems from natural sources, primarily through the purification of plant extracts. Challenges in chemical synthesis have led to innovative approaches, including the biotechnological production using genetically engineered Escherichia coli, which presents an efficient biosynthetic pathway for this compound synthesis from 2,3-dihydroxybenzoic acid through the action of specific monoxygenases (Wang et al., 2018).

Molecular Structure Analysis

This compound's structure facilitates its interaction with various reactive species, underpinning its applications in detecting antioxidants and reactive species in biological systems. Its ability to form covalent bonds and interact with biomolecules is significant for creating functional materials and assessing antioxidant capacities (Atala et al., 2013).

Chemical Reactions and Properties

This compound exhibits high reactivity towards radicals and non-radical species, making it a valuable probe in studying oxidative stress and antioxidant capacity. The kinetics of its consumption by reactive species like peroxyl radicals and peroxynitrite have been extensively studied, providing insights into its degradation mechanism and the formation of products such as quinone derivatives (Atala et al., 2013).

Physical Properties Analysis

This compound's physical properties, particularly its spectral absorption in the visible region, facilitate its use in colorimetric assays for detecting various biochemical entities. Its interactions with metal ions and other molecules lead to significant color changes, which are exploited in sensing applications (Inoue, Aikawa, & Fukushima, 2018).

Scientific Research Applications

Analytical Applications in Protein Detection

Pyrogallol Red exhibits a unique interaction with proteins, forming complexes that enhance resonance light scattering (RLS) at a maximum wavelength of about 385nm. This characteristic has been utilized to develop a novel method for protein determination, employing this compound as a labeling agent. The method offers a linear range for protein detection from 0 to 5.0mg/L and has been successfully applied to analyze proteins in human urine samples, demonstrating satisfactory results Wu Mao-jiang, 2003.

Sensing Volatile Organic Compounds

The application of this compound in sensing technologies has been explored, particularly for detecting volatile organic compounds such as ethylamine. This compound, when incorporated into poly(acrylonitrile) nanofibers, demonstrated high selectivity and sensitivity towards ethylamine vapor, showcasing its potential as a chemosensor. This innovation allows for the effective monitoring of ethylamine through observable color changes, contributing to environmental and industrial safety measures Sung-Hoon Kim, S. Ji, J. Bae, 2015.

Photovoltaic Applications

Research has identified the role of this compound molecules in enhancing the efficiency of solar cells. In a solid-state TiO2|this compound|CuI solar cell, excited H-aggregated this compound molecules are found to inject electrons into the conduction band of TiO2 and holes into the valence band of CuI. This process is crucial for the photocurrent generation, highlighting this compound's contribution to renewable energy technologies P. Sirimanne, 2008.

Functional Materials and Biomaterials

This compound's adhesive properties have sparked interest across various scientific disciplines, including energy storage, medical devices, and membrane technologies. Its ability to act as "molecular glue" for biomacromolecules and to form covalent bonds has led to its use in the preparation of hydrogels, thin films, and other biomaterials. These applications exploit this compound's natural origin and compatibility with biological systems, paving the way for innovative developments in biomedicine and material science M. Shin, Eunsook Park, Haeshin Lee, 2019.

Chemosensing and Environmental Monitoring

This compound-based complexes have been developed for the colorimetric detection of various ions and compounds in aqueous solutions. These include the selective recognition of pyrophosphate and oxalate ions, showcasing the potential of this compound in environmental monitoring and biochemical assays. The sensitivity of this compound to specific ions can lead to rapid, visible detection methods, aiding in the study of biological processes and environmental pollutants Koshiro Inoue, Shunichi Aikawa, Y. Fukushima, 2018.

Mechanism of Action

Target of Action

Pyrogallol Red (PGR) is an ortho-diphenolic dye that primarily targets reactive oxygen species (ROS) and reactive nitrogen species (RNS). These include peroxynitrite, radical, peroxyl radicals, hypochlorite, and superoxide anion . These species play a crucial role in various biological processes, including cellular signaling and homeostasis. Their overproduction can lead to oxidative stress, causing damage to cell structures and contributing to various diseases .

Mode of Action

PGR interacts with its targets (ROS and RNS) through a high reactivity mechanism . This interaction results in the oxidation of PGR, leading to the formation of a phenoxy radical and a second charge transfer reaction generating an ortho-quinone derivative . This process is characterized by its characteristic spectroscopic absorption in the visible region .

Biochemical Pathways

The action of PGR affects several biochemical pathways. For instance, it has been found to induce nuclear factor-erythroid 2-related factor 2 (Nrf2)-mediated gene expression . Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Therefore, PGR’s action on this pathway can have significant downstream effects, potentially enhancing the body’s antioxidant defenses.

Result of Action

The primary result of PGR’s action is the formation of a colored complex when it reacts with its targets . This color change, which can be measured spectrophotometrically, is directly proportional to the protein concentration in the sample . This property of PGR has allowed the development of methodologies aimed at evaluating the antioxidant capacity of foods, beverages, and human fluids .

Action Environment

The action, efficacy, and stability of PGR can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of PGR with ROS and RNS . Additionally, the presence of other compounds, such as metals, can also impact PGR’s reactivity . Therefore, understanding these environmental influences is crucial for optimizing the use of PGR in various applications.

Safety and Hazards

Pyrogallol Red should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of Pyrogallol Red in various assays and methodologies, such as the evaluation of antioxidant capacity of foods and beverages, has been explored . Its potential use in the design of covalent inhibitors for the SARS-CoV-2 3CL protease is also being investigated .

Biochemical Analysis

Biochemical Properties

Pyrogallol Red plays a crucial role in biochemical reactions, especially in protein quantification assays. It interacts with proteins by forming a red-colored complex in the presence of sodium molybdate. This interaction occurs through the binding of this compound to the amino groups of proteins, causing a shift in the absorption peak from 460 nm to 600 nm . This property makes this compound an effective reagent for measuring protein concentrations in biological samples.

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it can increase the activity of phenylalanine ammonia-lyase, an enzyme involved in the biosynthesis of phenolic compounds . This increase in enzyme activity can lead to enhanced production of anthocyanins and phenolics, which are important for cellular defense mechanisms. Additionally, this compound has been observed to maintain high radical scavenging activity, which can protect cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to proteins and forming stable complexes. This binding interaction is facilitated by the presence of sodium molybdate, which enhances the affinity of this compound for protein amino groups . The formation of these complexes can lead to changes in protein conformation and function, affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as light exposure and temperature. When stored properly, this compound remains stable and effective for protein quantification. Prolonged exposure to light or high temperatures can lead to degradation of the compound, reducing its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining antioxidant activity and protein stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance antioxidant defenses and protect against oxidative damage. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage range is beneficial, but exceeding this range can lead to adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antioxidant defense. It interacts with enzymes such as phenylalanine ammonia-lyase, which plays a role in the biosynthesis of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, contributing to the overall antioxidant capacity of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cellular uptake mechanisms and binding affinities .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific locations within the cell. The subcellular localization of this compound is crucial for its role in protein quantification and antioxidant defense .

properties

IUPAC Name

1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8S/c20-12-7-5-10-17(15(12)22)26-18-11(6-8-13(21)16(18)23)19(10)9-3-1-2-4-14(9)28(24,25)27-19/h1-8,20-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQNCHZOCSYKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O)OS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067703
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide
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Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32638-88-3, 85531-30-2
Record name Pyrogallol red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32638-88-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrogallol sulfonphthalein
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Record name Pyrogallol Red
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085531302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide
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Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide
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Record name Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Pyrogallol Red (PGR) interacts with proteins primarily through electrostatic interactions with protonated amino acid side chains, particularly α and ε-amino groups. [] This interaction forms a blue-colored complex in the presence of molybdate ions under acidic conditions. [] The formation of this complex is the basis for its use in protein assays. [, ] Additionally, PGR can form ternary complexes with metal ions and surfactants, leading to enhanced color changes and spectral shifts. [, ]

A: While PGR is not primarily known for its catalytic properties, it plays a role as a mediator in electrochemical sensing. For example, a multi-walled carbon nanotube/gold nanoparticle paste electrode modified with PGR demonstrated enhanced electrocatalytic oxidation of hydrazine. [] This modification significantly lowered the overpotential and enhanced the peak current response, enabling sensitive hydrazine detection. []

A: Yes, studies have utilized quantum chemical analysis to understand the relationship between the structure of flavonoids, including PGR, and their oxygen radical absorbance capacity (ORAC) values. [] These studies investigated parameters like proton affinity (PA) and electron transfer enthalpy (ETE) to explain the radical scavenging activity of PGR and its analogs. []

A: The presence and position of hydroxyl groups significantly influence PGR's reactivity. The proton affinity (PA) values, crucial for radical scavenging activity, are affected by intramolecular interactions, hydrogen bonding, the presence of the 3-hydroxyl group in the C ring, and conjugation systems. [] Modifications to these structural features can impact PGR's activity and selectivity.

A: PGR-based protein assay reagents often incorporate stabilizing agents to maintain reagent performance. [] Specific formulation strategies are proprietary to manufacturers, but the inclusion of stabilizers like sodium benzoate and surfactants like lauryl sodium sulfate is common. []

ANone: The provided research focuses on PGR's analytical applications. As a result, information regarding its PK/PD profile, including ADME properties, is not available within these studies.

A: Spectrophotometers are essential for studying PGR-based assays and characterizing complex formation. [, , , , , ] Electrochemical workstations are crucial for investigating PGR's role in electrochemical sensing. [, ] Access to computational chemistry software and expertise is beneficial for SAR studies and modeling PGR's interactions. []

A: PGR has been a valuable analytical tool for decades. Its use in protein assays gained prominence as a sensitive alternative to traditional methods like the Coomassie Brilliant Blue assay. [, , , ] The development of automated analyzers further solidified its role in clinical laboratories for routine urine protein quantification. [, , ] Research continues to explore its applications in electrochemical sensing and other analytical techniques. [, ]

A: The development of PGR-based sensors exemplifies cross-disciplinary collaboration between chemistry and material science. [] Its use in studying antioxidant capacity through ORAC assays highlights its relevance in food chemistry and nutrition research. [] Furthermore, combining PGR with advanced analytical techniques like microspectrophotometry and flow injection analysis showcases its versatility across different analytical chemistry sub-disciplines. [, ]

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